Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
Description
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS: 953733-17-0) is a nitrogen-containing ester derivative featuring a pyridine ring linked via a methylene bridge to an amino group on a propanoate backbone. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the production of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant . Its structural flexibility allows for modifications that influence reactivity, solubility, and biological activity, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)5-7-13-9-10-4-3-6-12-8-10/h3-4,6,8,13H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHPBRYVXNGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate, a compound with notable pharmacological potential, has been the subject of various studies focusing on its biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
- CAS Number : 77742-28-0
The compound is characterized by the presence of a pyridine ring, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of ethyl acrylate with 2-aminopyridine under controlled conditions. The reaction is catalyzed by trifluoromethanesulfonic acid and performed in anhydrous ethanol, yielding the desired product with a high degree of purity and yield (approximately 80-85%) .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds containing pyridine moieties often possess antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound indicate its ability to inhibit cell proliferation in certain cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a pharmacological journal reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial efficacy .
- Cancer Cell Line Study : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticoagulant Development
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate serves as an important intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran has been recognized for its advantages over traditional anticoagulants like warfarin, including rapid action and reduced need for monitoring . The compound's role in synthesizing dabigatran highlights its significance in developing new anticoagulant therapies.
Cancer Therapeutics
Research indicates that derivatives of this compound may also be explored for their potential in cancer treatment. For instance, compounds that inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis have been developed using pyridine derivatives as scaffolds. These compounds target the enzyme NAMPT (Nicotinamide adenine dinucleotide biosynthetic pathway), which is implicated in various cancer types .
Enzyme Inhibition
Studies have shown that compounds derived from this compound exhibit inhibitory activity against certain enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs that can modulate metabolic processes in diseases such as cancer and diabetes.
Antimicrobial Properties
Emerging research suggests that analogs of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains of bacteria .
Dabigatran Etexilate Synthesis
In a detailed study on the synthesis of dabigatran etexilate, researchers highlighted the efficiency of using this compound as an intermediate. The study emphasized the compound's role in enhancing the overall yield and purity of the final product while reducing production costs compared to traditional methods .
Clinical Trials for Cancer Therapies
Another case study focused on the development of NAMPT inhibitors derived from pyridine-based compounds, including those related to this compound. These inhibitors showed promise in preclinical models for treating various cancers, demonstrating significant efficacy in inhibiting tumor growth .
Chemical Reactions Analysis
Catalytic Hydrogenation for Intermediate Reduction
In a multi-step synthesis pathway, intermediates such as 3-(pyridin-2-ylamino)ethyl propionate N-oxide undergo Pd/C-catalyzed hydrogenation :
| Reaction Parameter | Conditions |
|---|---|
| Catalyst | 5% Pd/C (55% water content) |
| Reductant | Ammonium formate |
| Solvent | Isopropanol |
| Temperature | Reflux (~82°C) |
| Reaction Time | 2.5 hours |
| Yield | 92% |
This step reduces the N-oxide group to the corresponding amine, critical for obtaining the final product. The reaction is highly selective, avoiding over-reduction of the pyridine ring .
Purification and Recrystallization
Post-reaction processing involves solvent extraction and recrystallization :
-
Primary Wash : Petroleum ether at 35–40°C under reduced pressure (0.09–0.1 MPa) .
-
Recrystallization Solvent : Ethanol, yielding white lamellar crystals .
This purification sequence removes unreacted starting materials and by-products, achieving >99% purity .
Comparison with Prior Art
Traditional methods suffered from low yields (30–52%) and prolonged reaction times (24–100 hours). The optimized protocol improves efficiency:
| Parameter | Prior Art | Current Method |
|---|---|---|
| Yield | 30–52% | 85–92% |
| Reaction Time | 24–100 hours | 16–20 hours (hydroamination) |
| Catalyst | None or weak acids | Trifluoromethanesulfonic acid |
| Purity | ≤95% | ≥99% (HPLC) |
The use of triflic acid and controlled temperature profiles mitigates side reactions, enhancing both yield and purity .
Stability and Reactivity
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 3-[(3,5-Dimethylphenyl)amino]propanoate
- Structure : Replaces the pyridinylmethyl group with a 3,5-dimethylphenyl moiety.
- This phenyl analog may exhibit increased lipophilicity due to methyl groups, impacting membrane permeability .
Ethyl 3-[(5-Chloropyridine-2-yl)amino]-3-oxopropanoate
- Structure: Features a chloro-substituted pyridine ring and a keto group (3-oxo) on the propanoate chain.
- This derivative is reported in patents for anticancer activity, suggesting structural modifications can target specific biological pathways .
Backbone Modifications
Ethyl 3-(2-Furyl)propanoate
- Structure : Substitutes pyridine with a furan ring.
- Properties : The electron-rich furan alters reactivity in cycloaddition reactions, making it useful in materials science. However, the lack of a basic nitrogen limits its utility in coordination chemistry compared to pyridine derivatives .
Ethyl 3-[(Ethoxycarbonyl)amino]propanoate
Stereochemical and Functional Group Variations
Ethyl(S)-3-Amino-3-(pyridin-3-yl)propanoate
- Structure: Features a stereogenic center (S-configuration) with the amino group directly attached to the pyridine ring.
- Properties : Stereochemistry influences binding to chiral biological targets. This compound is used in research for enantioselective synthesis, highlighting the importance of spatial arrangement in drug design .
Ethyl 3-(((Benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate
Pharmaceutical Derivatives
Ethyl 3-[(4-Methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate
- Structure: Contains a nitrobenzoyl group and a pyridinyl amino substituent.
- Properties : This intermediate in dabigatran etexilate synthesis demonstrates how nitro groups can be reduced to amines for subsequent cyclization, showcasing the compound’s adaptability in multistep syntheses .
Ethyl 3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate
Structural and Functional Comparison Table
Key Research Findings
- Anticancer Activity: Substitutions on the pyridine ring (e.g., chloro, methyl) correlate with apoptosis induction in cancer cells, as seen in ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate .
- Metabolic Stability: Trifluoromethyl groups in ethyl 3-oxo-3-((4-(trifluoromethyl)-phenyl)amino)propanoate enhance resistance to oxidative degradation, critical for drug half-life .
- Stereochemical Impact: The (S)-configured ethyl 3-amino-3-(pyridin-3-yl)propanoate demonstrates the role of chirality in target specificity, a key consideration in kinase inhibitor design .
Preparation Methods
Catalytic Hydroamination Using Trifluoromethanesulfonic Acid
A robust and efficient method involves the reaction of 3-aminopyridine (or 2-aminopyridine in closely related syntheses) with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is conducted under nitrogen protection to avoid oxidation and moisture interference.
| Parameter | Condition |
|---|---|
| Raw materials | 3-Aminopyridine, Ethyl acrylate |
| Catalyst | Trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate) |
| Solvent | Anhydrous ethanol |
| Temperature | 120-160 °C |
| Reaction time | 16-20 hours |
| Atmosphere | Nitrogen (inert) |
Procedure summary:
- Dissolve 3-aminopyridine in anhydrous ethanol.
- Add ethyl acrylate slowly under stirring.
- Introduce trifluoromethanesulfonic acid dropwise.
- Heat the mixture under nitrogen atmosphere with reflux for 16-20 hours.
- After completion, cool to 35-40 °C and concentrate under reduced pressure (0.09-0.1 MPa).
- Wash the residue with organic solvents such as petroleum ether and ethyl acetate.
- Recrystallize the product to obtain white lamellar crystals of ethyl 3-[(3-pyridinylmethyl)amino]propanoate with purity around 99% by HPLC.
| Entry | Catalyst Amount (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | 9 | 18 | 80 | 99 |
| 2 | 25 | 16 | 85 | 99 |
This method is advantageous due to its simplicity, relatively short reaction time, high yield, and high purity of the product. The use of trifluoromethanesulfonic acid as a catalyst enhances the reaction rate and selectivity.
Stepwise Synthesis via Intermediate Formation and Catalytic Hydrogenation
An alternative approach involves multi-step synthesis:
- Formation of intermediate compounds such as 3-(2-pyridylamino)ethyl propanoate.
- Use of triethylamine to neutralize hydrochloric acid formed during the reaction.
- Catalytic hydrogenation using palladium on carbon (Pd/C) catalyst under mild conditions (10-30 °C, 1-2 bar hydrogen pressure).
- Isolation of the product by filtration, concentration, and crystallization.
This method, although more complex, allows for the preparation of related derivatives and can be adapted for large-scale synthesis.
Reaction conditions for hydrogenation:
| Parameter | Condition |
|---|---|
| Catalyst | Pd on carbon (5% Pd) |
| Solvent | Ethyl acetate or mixture with ethanol |
| Temperature | 10-30 °C |
| Hydrogen pressure | 1-2 bar |
| Reaction time | Several hours |
The product is isolated by filtration to remove the catalyst, followed by concentration and precipitation.
Notes on Solvent and Workup
- Organic solvents used for washing and recrystallization include petroleum ether, ethyl acetate, methylene dichloride, and mixtures thereof.
- Temperature control during concentration and washing is critical (35-40 °C) to maintain product integrity.
- The use of inert atmosphere (nitrogen) is essential to prevent oxidation and side reactions.
Comparative Analysis of Methods
| Aspect | Catalytic Hydroamination (Triflic Acid) | Stepwise Intermediate + Hydrogenation |
|---|---|---|
| Number of steps | One-step | Multi-step |
| Reaction time | 16-20 hours | Longer (up to 100 hours including hydrogenation) |
| Yield | 80-85% | Variable, often lower due to complexity |
| Purity | High (99% HPLC) | High but requires catalyst removal |
| Catalyst | Trifluoromethanesulfonic acid | Pd/C for hydrogenation |
| Solvent | Anhydrous ethanol | Ethyl acetate, ethanol |
| Industrial scalability | High | Moderate to high |
| Environmental impact | Relatively low (simple workup) | Requires catalyst handling and disposal |
Research Findings and Optimization
- The use of trifluoromethanesulfonic acid significantly accelerates the hydroamination reaction compared to traditional acid catalysts.
- Nitrogen protection prevents side reactions and improves yield.
- The molar ratio of 3-aminopyridine to ethyl acrylate affects the yield; ratios from 1:1 to 1:2 are optimal.
- The solvent volume relative to ethyl acrylate (1/4 to 1 volume) influences reaction kinetics and product crystallization.
- Washing and recrystallization with petroleum ether and ethyl acetate mixtures enhance product purity and facilitate isolation.
Summary Table of Key Parameters
| Parameter | Optimal Range/Value |
|---|---|
| 3-Aminopyridine : Ethyl acrylate molar ratio | 1:1 to 1:2 |
| Catalyst loading (triflic acid) | 5-10 mol% relative to ethyl acrylate |
| Solvent volume (anhydrous ethanol) | 0.25 to 1 volume relative to ethyl acrylate |
| Reaction temperature | 120-160 °C |
| Reaction time | 16-20 hours |
| Concentration temperature | 35-40 °C |
| Pressure during concentration | 0.09-0.1 MPa |
| Product yield | 80-85% |
| Product purity (HPLC) | 99% |
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-[(3-pyridinylmethyl)amino]propanoate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or amidation reactions. For example:
- Step 1 : React 3-(aminomethyl)pyridine with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) to facilitate alkylation.
- Step 2 : Optimize solvent polarity (e.g., THF or DMF) and temperature (room temperature to 60°C) to improve yield.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Key considerations : Monitor reaction progress using TLC or LCMS to detect intermediates. Adjust stoichiometry if unreacted starting materials persist.
Q. Which analytical techniques are most effective for characterizing this compound?
- LCMS/HPLC : Confirm molecular weight (e.g., m/z ≈ 224 [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- NMR : Assign peaks for the pyridine ring (δ 8.3–8.6 ppm), ester group (δ 4.1–4.3 ppm, quartet), and methylene protons (δ 2.5–3.5 ppm) .
- IR : Identify ester carbonyl (C=O stretch at ~1730 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Storage : Store at –20°C in inert atmospheres (argon) to prevent ester hydrolysis or oxidation.
- Stability tests : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, analyzing samples weekly via HPLC to quantify degradation products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case study : this compound derivatives show variable enzyme inhibition. Compare analogs (e.g., ethyl pyridinylpropanoates with differing substituents) using:
- Molecular docking : Assess binding affinity to targets like cytochrome P450 isoforms.
- Kinetic assays : Determine IC₅₀ values under standardized pH and temperature conditions .
- Mitigation : Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence quenching) .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N in the pyridine ring) to track bond formation/cleavage via NMR or MS.
- Computational modeling : Perform DFT calculations to identify transition states and rate-limiting steps in ester hydrolysis or amide coupling .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 pathways .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Troubleshooting :
- Scale-up : Optimize solvent volume (≤5 mL/g substrate) and stirring rate to ensure homogeneity in large batches .
Methodological Guidance
Q. What are the best practices for evaluating the compound’s interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure binding kinetics (ka, kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Negative controls : Include scrambled peptide sequences or inactive analogs to rule out nonspecific interactions .
Q. How should researchers design experiments to assess the compound’s metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LCMS over 60 minutes .
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or demethylated products .
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
- Reproducibility : Validate findings across ≥3 independent replicates and blind experimenters to treatment groups .
Q. How can structural modifications enhance the compound’s selectivity for a target receptor?
- SAR studies : Systematically vary substituents (e.g., pyridine position, ester chain length) and assay against off-target receptors.
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or hydrophobic pockets .
- Pharmacophore modeling : Use software like Schrödinger to prioritize modifications that improve steric or electronic complementarity .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .
- Toxicity screening : Conduct acute toxicity assays in cell lines (e.g., HepG2) to establish safe working concentrations .
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
